molecular formula C10H9NS B8524236 3-[4-(Methylthio)phenyl]acrylonitrile

3-[4-(Methylthio)phenyl]acrylonitrile

Cat. No.: B8524236
M. Wt: 175.25 g/mol
InChI Key: CPBJUFSZBCMFHX-UHFFFAOYSA-N
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Description

Introduction: 3-[4-(Methylthio)phenyl]acrylonitrile is a synthetic organic compound featuring an acrylonitrile backbone substituted with a 4-(methylthio)phenyl group. This structure combines a reactive vinyl group and a nitrile functionality with a sulfur-containing aromatic ring, making it a valuable intermediate in organic synthesis and materials science research. Research Applications: This compound is primarily utilized in scientific research as a building block for the synthesis of more complex molecules. Its structure is conducive to various chemical reactions, including polymerizations and cycloadditions, which are fundamental in developing new polymeric materials and heterocyclic compounds. Researchers may employ it in the design of novel organic electronic materials or as a precursor in pharmaceutical development, leveraging the potential biological activity associated with the methylthio phenyl moiety. Handling and Safety: As a research chemical, it requires careful handling. Standard laboratory safety protocols should be followed. Specific hazard information for this compound should be consulted from the Safety Data Sheet (SDS) prior to use. Regulatory Compliance: This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3

InChI Key

CPBJUFSZBCMFHX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=CC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-[4-(Methylthio)phenyl]acrylonitrile has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor for the development of COX-2 inhibitors, which are crucial in managing pain and inflammation. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug design.

Case Study: COX-2 Inhibitors

  • Process Overview : The synthesis of 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone involves several steps starting from 4-(methylthio)benzyl chloride, which is derived from this compound. This pathway demonstrates the compound's utility in producing bioactive molecules with analgesic properties .
  • Research Findings : Studies have shown that derivatives synthesized from this compound exhibit enhanced anti-inflammatory activity, highlighting its significance in therapeutic applications .

Material Science

In material science, this compound is explored for its potential as an antimicrobial additive in polymer formulations. Its incorporation into materials can enhance their resistance to microbial degradation, thereby extending their lifespan and usability.

Case Study: Antimicrobial Coatings

  • Application : Research has demonstrated the effectiveness of incorporating compounds derived from this compound into polyurethane varnishes. These formulations exhibited significant antimicrobial properties against various pathogens, making them suitable for protective coatings in medical and industrial settings .
  • Experimental Results : The addition of these compounds resulted in improved physical and mechanical properties of the coatings while maintaining their antimicrobial efficacy .

Organic Synthesis

The compound is also utilized as a versatile intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions.

Synthesis Applications

  • Reactivity : The nitrile group present in this compound makes it a suitable candidate for further functionalization through reactions such as hydrolysis and reduction, leading to the formation of valuable derivatives used in diverse chemical syntheses .
  • Green Chemistry Approaches : Recent advancements include developing eco-friendly synthetic methods that utilize this compound as a starting material to produce indole derivatives with high yields under mild conditions .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryPrecursor for COX-2 inhibitorsEnhances anti-inflammatory activity
Material ScienceAntimicrobial coatingsEffective against pathogens; improves material longevity
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity; suitable for green chemistry methods

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Acrylonitrile derivatives exhibit diverse functional groups that modulate their chemical and physical properties. Key analogues include:

Table 1: Structural Comparison of Acrylonitrile Derivatives
Compound Name Substituents/R-Groups Key Structural Features References
3-[4-(Methylthio)phenyl]acrylonitrile 4-(Methylthio)phenyl, cyano -SMe (electron-donating), -CN
2c, 2d, 2e (Phenothiazine derivatives) Phenothiazine-carbonyl, trifluoromethyl Heterocyclic core, -CF₃ (electron-withdrawing)
4MPAN-TFMP () 4-Methoxyphenyl, 4-CF₃-phenyl -OMe (electron-donating), -CF₃
Sample No. 1/2 (Stilbene azobenzenes) NO₂, Br (in No. 2) -NO₂ (electron-withdrawing), -Br
DG172 () 2-Bromophenyl, piperazine -Br, tertiary amine
3a, 3b (Oxadiazole derivatives) 5-Thioxo-oxadiazole, aryl groups Heterocyclic ring, -Cl substituent

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds with -CF₃ (e.g., 2c, 4MPAN-TFMP) or -NO₂ (e.g., Sample No. 1) exhibit enhanced stability and optical properties due to increased polarity .
  • Electron-Donating Groups (EDGs) : -SMe and -OMe groups (e.g., this compound, 4MPAN-TFMP) improve solubility and alter electronic transitions, impacting fluorescence and aggregation behavior .
  • Heterocyclic Cores: Phenothiazine (2c), carbazole (), and thiazole () moieties introduce planar or bulky structures, affecting molecular packing and biological activity .

Key Observations :

  • Aldol and Claisen-Schmidt condensations are prevalent for acrylonitrile derivatives, offering moderate-to-high yields .
  • Complex substituents (e.g., piperazine in DG172) require multi-step syntheses, lowering overall yields .

Physicochemical and Functional Properties

Table 3: Property Comparison
Compound Melting Point (°C) Spectral Features (NMR/IR) Key Applications Reference
This compound N/A δ 7.4–7.6 (aromatic H), ν 2220 cm⁻¹ (CN) Polymerization inhibition
4MPAN-TFMP 150–152 λ_em = 450 nm (solid state) Optoelectronics
Sample No. 2 N/A High refractive index Holographic recording
2c 180–182 IC₅₀ = 0.8 µM (tubulin inhibition) Anticancer agents
DG172 N/A EC₅₀ = 10 nM (PPARβ/δ binding) Metabolic disease therapeutics

Key Observations :

  • Optical Properties: Electron-deficient substituents (e.g., -CF₃, -NO₂) enhance fluorescence quantum yields (4MPAN-TFMP: λ_em = 450 nm) .
  • Biological Activity: Phenothiazine derivatives (2c) show potent tubulin inhibition (IC₅₀ = 0.8 µM), while DG172 acts as a PPARβ/δ ligand with nanomolar efficacy .
  • Holographic Performance: Bromine in Sample No. 2 improves diffraction efficiency by 30% compared to Sample No. 1 .

Preparation Methods

Tetra-n-butylammonium Fluoride (TBAF)-Catalyzed Reaction

ParameterValue
Aldehyde4-(Methylthio)benzaldehyde
Active MethyleneMalononitrile (1:1 ratio)
CatalystTBAF (10 mol%)
SolventTetrahydrofuran (THF)
TemperatureRoom temperature
Time1 hour
Yield95%
Reference IJAR, 2014

Procedure :

  • Mix 4-(methylthio)benzaldehyde (1 mmol) and malononitrile (1 mmol) in THF (2 mL).

  • Add TBAF (10 mol%) and stir at room temperature for 1 hour.

  • Filter the precipitated product and wash with ethanol.

  • Dry under vacuum to obtain the pure compound.

Piperidine-Catalyzed Microwave-Assisted Synthesis

ParameterValue
Aldehyde4-(Methylthio)benzaldehyde
Active MethyleneMalononitrile (1:1 ratio)
CatalystPiperidine (10 mol%)
SolventDiglyme
Temperature120°C (microwave irradiation)
Time15 minutes
Yield92%
Reference PMC9052867

Procedure :

  • Combine aldehyde (0.5 mmol), malononitrile (0.5 mmol), and piperidine (10 mol%) in diglyme (2 mL).

  • Irradiate under microwave (120°C, 50 PSI, 50 W) for 15 minutes.

  • Cool, filter, and wash with ethanol to isolate the product.

Key Mechanistic Insights

The Knoevenagel mechanism involves:

  • Deprotonation : The active methylene compound (malononitrile) is deprotonated by the base (TBAF or piperidine).

  • Nucleophilic Attack : The enolate intermediate attacks the aldehyde carbonyl.

  • Elimination : Water is eliminated to form the α,β-unsaturated nitrile.

This method is favored for its simplicity, high yields, and compatibility with electron-rich and electron-deficient aldehydes.

Copper(I) Cyanide (CuCN)-Mediated Cyanation

CuCN-mediated reactions offer an alternative route for constructing cinnamonitrile derivatives. This method is particularly useful for functionalizing dibromo precursors.

General Protocol

ParameterValue
Precursor2,2-Dibromo-3-(4-methylthiophenyl)acrylonitrile
ReagentCuCN (3 equiv.)
SolventN,N-Dimethylformamide (DMF)
Temperature150°C
Time12 hours
Yield63%
Reference US9096498B2

Procedure :

  • Dissolve the dibromo precursor (1 mmol) and CuCN (3 mmol) in dry DMF (10 mL).

  • Reflux under nitrogen for 12 hours.

  • Quench with water, extract with EtOAc, and purify via column chromatography.

Advantages and Limitations

Advantages Limitations
Tolerates diverse substituents (e.g., methoxy, fluoro)Requires high temperatures (150°C)
Single-step synthesisModerate yields (up to 63%)
Broad functional group compatibilityPotential side reactions with sensitive substrates

Synthesis of 4-(Methylthio)benzaldehyde

The aldehyde precursor is typically synthesized via catalytic carbonylation of thioanisole.

SZTA Catalyst Method

ParameterValue
CatalystSZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅)
ReactantThioanisole (0.1 mol)
Pressure3 MPa (CO)
Temperature80°C
Time5 hours
Yield96%
Reference CN102731352B

Procedure :

  • Mix SZTA catalyst (1 g) and thioanisole (12 mL) in a stainless steel autoclave.

  • Charge with CO to 3 MPa and heat at 80°C for 5 hours.

  • Hydrolyze the filtrate with water to obtain the aldehyde.

Comparative Analysis of Methods

Method Advantages Disadvantages
Knoevenagel High yields, mild conditionsRequires pure aldehyde
CuCN-Mediated Broad functionalizationHarsh temperatures, moderate yields
SZTA Catalytic Environmentally friendlyCatalyst preparation complexity

Spectral Characterization

Key NMR Peaks :

  • ¹H NMR : δ 7.8–7.6 (m, aromatic H), 7.2–7.1 (m, vinyl H), 3.2 (s, SCH₃)

  • ¹³C NMR : δ 160–150 (C=O), 135–125 (aromatic C), 115 (C≡N), 21 (SCH₃)

Applications in Drug Development

This compound serves as a precursor for:

  • Cholinesterase Inhibitors : Used in Alzheimer’s disease therapeutics.

  • COX-2 Inhibitors : Key intermediates for anti-inflammatory agents.

  • Polymer Synthesis : Building block for conductive polymers .

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Methylthio)phenyl]acrylonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves Knoevenagel condensation or similar coupling reactions. For example, derivatives of acrylonitrile are synthesized by reacting aldehydes with active methylene nitriles under basic conditions (e.g., ethanol with catalytic piperidine) . Key optimization steps include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves yield purity.
  • Stoichiometric ratios : A 1:1 molar ratio of aldehyde to nitrile precursor minimizes unreacted intermediates.
  • Elemental analysis validation : Compare calculated vs. experimental C/H/N percentages (e.g., C: 76.83% calculated vs. 76.02% found in related acrylonitriles) to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing acrylonitrile derivatives, and how should data interpretation be approached?

Methodological Answer: A multi-technique approach is critical:

  • FT-IR : Identify functional groups like C≡N (2208 cm⁻¹) and C=C (1599–1510 cm⁻¹). The absence of aldehyde C=O stretches (1664 cm⁻¹) confirms complete reaction .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methylthio groups (δ 2.5 ppm). ¹³C NMR confirms nitrile carbons (δ ~115–120 ppm) .
  • X-ray crystallography : Resolve stereochemistry (e.g., Z/E configurations) and bond lengths (e.g., C≡N: 1.15 Å) .
  • Elemental analysis : Discrepancies >0.5% between calculated and found values indicate impurities requiring column chromatography .

Advanced Research Questions

Q. How can computational methods like Hirshfeld analysis or DFT be integrated with experimental data to resolve structural ambiguities?

Methodological Answer:

  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., S···H contacts in methylthio groups) to explain crystal packing .
  • DFT calculations : Compare experimental (X-ray) and computed bond angles/lengths to validate tautomeric forms or charge distribution. For example, deviations >0.02 Å in C-C bonds may indicate lattice strain .
  • Docking studies : Screen for biological activity by simulating ligand-receptor binding (e.g., antimicrobial targets like DNA gyrase) .

Q. How to address contradictions between calculated and experimental elemental analysis results in acrylonitrile derivatives?

Methodological Answer: Discrepancies often arise from hydration, solvent retention, or incomplete purification:

  • Case study : A derivative showed C: 76.02% (found) vs. 76.83% (calculated). Remedial steps included:
    • Thermogravimetric analysis (TGA) : Check for solvent loss below 150°C.
    • Recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to remove trapped impurities.
    • Microanalysis repetition : Average results from triplicate runs to minimize instrumental error .

Q. What strategies are effective in evaluating structure-activity relationships (SAR) for biological activity in such compounds?

Methodological Answer:

  • Bioactivity assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .
  • Electron-withdrawing groups : Nitriles enhance reactivity; methylthio groups improve membrane permeability. For example, derivatives with 4-(trifluoromethyl) substituents showed 2–4× higher activity due to lipophilicity .
  • Comparative crystallography : Correlate substituent positions (e.g., methoxy vs. methylthio) with binding site interactions in protein-ligand complexes .

Q. What challenges arise in crystallographic refinement of acrylonitrile derivatives, and how can software tools like SHELX be optimized?

Methodological Answer:

  • Disorder handling : Methylthio groups may exhibit rotational disorder. Use SHELXL to model split positions with occupancy refinement .
  • High-resolution data : For twinned crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections .
  • Validation tools : Employ PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and Rint > 0.05 indicates twinning .

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